

In-Depth Technical Guide to the Spectroscopic Data of Sulfocostunolide B

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Compound of Interest

Compound Name: Sulfocostunolide B

Cat. No.: B563819

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Sulfocostunolide B**, a novel guaiane-type sesquiterpene lactone featuring an uncommon sulfonic acid group. Isolated from the roots of *Saussurea lappa*, this document serves as a critical resource for researchers engaged in natural product chemistry, pharmacology, and drug development by presenting detailed spectroscopic data, experimental protocols, and logical workflows for its characterization.

Spectroscopic Data Presentation

The structural elucidation of **Sulfocostunolide B** was achieved through extensive spectroscopic analysis. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ^1H NMR Spectroscopic Data for Sulfocostunolide B (500 MHz, $\text{C}_5\text{D}_5\text{N}$)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz
1	2.95	m	
2	1.90	m	
3	2.25	m	
4	3.48	d	10.5
5	2.60	m	10.0
6	4.95	d	
8	4.30	t	9.5
9	2.15	m	
9	2.35	m	
13	5.40	s	
13	6.15	s	
14	1.65	s	
15	1.85	s	

Table 2: ^{13}C NMR Spectroscopic Data for Sulfocostunolide B (125 MHz, $\text{C}_5\text{D}_5\text{N}$)

Position	Chemical Shift (δ) ppm
1	52.5
2	28.0
3	35.1
4	148.2
5	50.1
6	78.9
7	150.5
8	82.5
9	40.2
10	140.1
11	138.5
12	170.1
13	120.5
14	18.2
15	25.8

Table 3: IR and MS Spectroscopic Data for Sulfocostunolide B

Spectroscopic Method	Key Data
IR (KBr) ν_{max} cm^{-1}	3450 (OH), 1760 (γ -lactone), 1640 (C=C), 1170, 1050 (SO_3H)
HR-ESI-MS	m/z 345.1010 $[\text{M}+\text{H}]^+$ (Calcd. for $\text{C}_{15}\text{H}_{21}\text{O}_6\text{S}$, 345.1008)

Experimental Protocols

The isolation and characterization of **Sulfocostunolide B** involved a series of detailed experimental procedures.

Isolation of Sulfocostunolide B

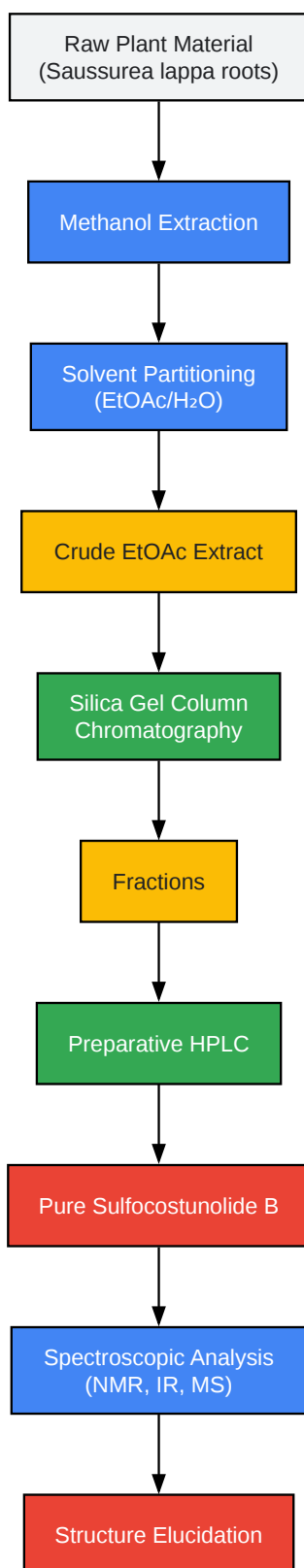
The air-dried roots of *Saussurea lappa* were extracted with methanol (MeOH). The resulting extract was then partitioned between ethyl acetate (EtOAc) and water. The EtOAc soluble fraction was subjected to repeated column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Sulfocostunolide B**.

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra were recorded on a Bruker DRX-500 spectrometer operating at 500 MHz for ^1H and 125 MHz for ^{13}C . The samples were dissolved in deuterated pyridine ($\text{C}_5\text{D}_5\text{N}$). Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.
- **IR Spectroscopy:** The infrared spectrum was obtained using a Perkin-Elmer 2000 FT-IR spectrometer. The sample was prepared as a potassium bromide (KBr) pellet.
- **Mass Spectrometry:** High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker APEX II FT-ICR mass spectrometer in the positive ion mode.

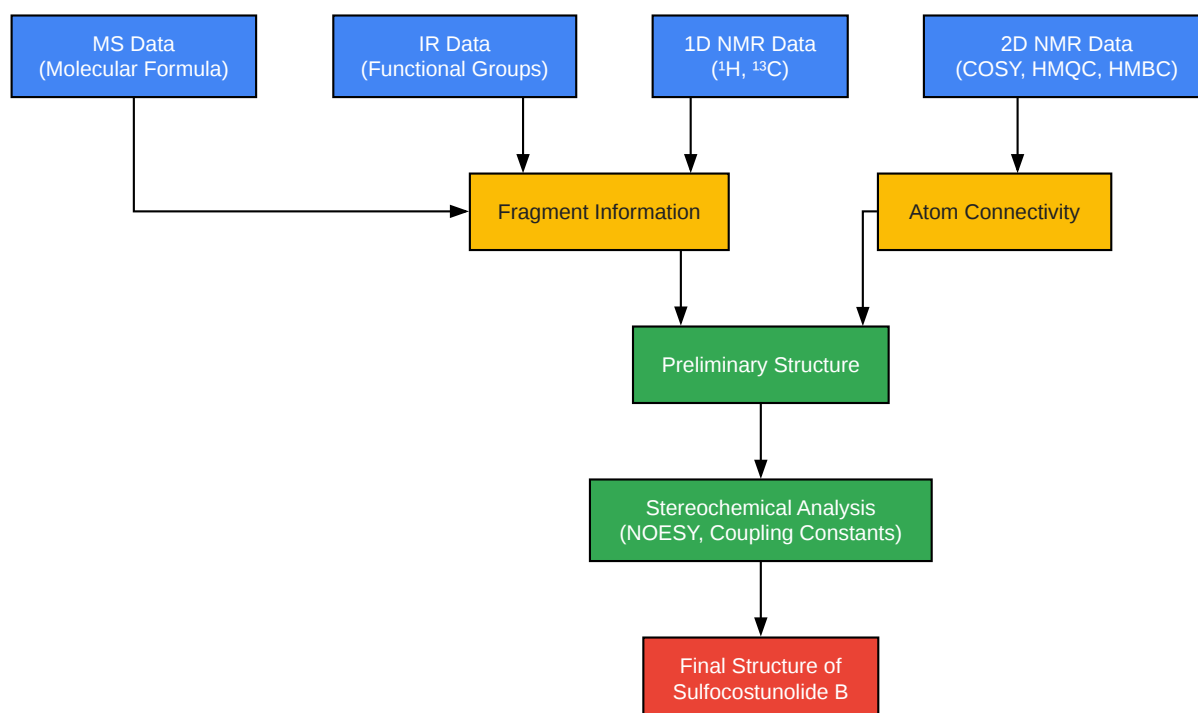
Mandatory Visualizations

The following diagrams illustrate the general workflow for the isolation and structure elucidation of a novel natural product like **Sulfocostunolide B**.



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Caption: General workflow for the isolation and characterization of **Sulfocostunolide B**.



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Caption: Logical flow for the structure elucidation of a natural product.

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